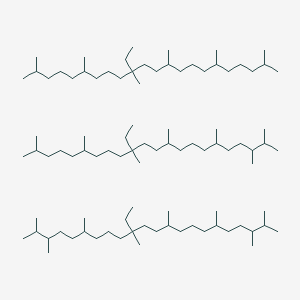

13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are complex branched alkanes. These compounds are characterized by their long carbon chains with multiple methyl and ethyl substituents. Such structures are often studied for their unique physical and chemical properties, which can be leveraged in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). For these specific compounds, the synthesis would involve multiple steps of alkylation and methylation to achieve the desired branching and chain length.

Industrial Production Methods

Industrial production of such complex alkanes often employs catalytic processes. Catalysts like zeolites or metal-organic frameworks (MOFs) can be used to facilitate the controlled addition of alkyl groups to the carbon chain. High-pressure and high-temperature conditions are typically required to drive these reactions to completion.

Analyse Chemischer Reaktionen

Types of Reactions

These branched alkanes can undergo various chemical reactions, including:

Oxidation: Typically, oxidation of alkanes leads to the formation of alcohols, aldehydes, or carboxylic acids. due to the stability of branched alkanes, harsh conditions or strong oxidizing agents like potassium permanganate (KMnO4) are required.

Reduction: Reduction reactions are less common for alkanes but can occur under specific conditions, such as hydrogenation in the presence of a metal catalyst.

Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine) using reagents like Cl2 or Br2 under UV light.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light

Major Products

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Alkanes with fewer branches

Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, these branched alkanes are studied for their unique structural properties and reactivity. They serve as model compounds for understanding the behavior of branched hydrocarbons in various chemical reactions.

Biology

In biological research, branched alkanes can be used as biomarkers for certain types of bacteria or plants. Their presence and concentration can provide insights into biological processes and environmental conditions.

Medicine

While not directly used as drugs, these compounds can be part of the study of drug delivery systems. Their hydrophobic nature makes them suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

Industry

In the industrial sector, branched alkanes are used as lubricants and additives in fuels. Their branched structure provides better flow properties and stability at high temperatures, making them ideal for high-performance applications.

Wirkmechanismus

The mechanism by which these compounds exert their effects depends on their application. In chemical reactions, their reactivity is influenced by the steric hindrance and electronic effects of the multiple alkyl groups. In biological systems, their hydrophobic nature allows them to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,4-Trimethylpentane: A branched alkane used as a standard for octane rating in fuels.

3-Ethyl-2,2-dimethylpentane: Another branched alkane with similar structural features.

Uniqueness

The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are unique due to their extensive branching and long carbon chains. This complexity provides them with distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns, compared to simpler branched alkanes.

Eigenschaften

Molekularformel |

C93H192 |

|---|---|

Molekulargewicht |

1310.5 g/mol |

IUPAC-Name |

13-ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane |

InChI |

InChI=1S/C32H66.C31H64.C30H62/c1-12-32(11,23-14-17-28(7)19-21-31(10)26(4)5)24-22-29(8)16-13-15-27(6)18-20-30(9)25(2)3;1-11-31(10,23-14-19-27(6)16-12-15-25(2)3)24-22-29(8)18-13-17-28(7)20-21-30(9)26(4)5;1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-31H,12-24H2,1-11H3;25-30H,11-24H2,1-10H3;25-29H,10-24H2,1-9H3 |

InChI-Schlüssel |

PWPYWYZLSKDXDB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C.CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCC(C)C(C)C.CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCCC(C)CCC(C)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)